molecular formula C56H100N2 B14315195 4,4'-Ditricosyl-2,2'-bipyridine CAS No. 107020-46-2

4,4'-Ditricosyl-2,2'-bipyridine

Cat. No.: B14315195
CAS No.: 107020-46-2
M. Wt: 801.4 g/mol
InChI Key: DTVJBRWKPCIWCD-UHFFFAOYSA-N
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Description

4,4’-Ditricosyl-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This specific derivative features tricosyl groups attached to the 4 and 4’ positions of the bipyridine structure. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Ditricosyl-2,2’-bipyridine involves the introduction of tricosyl groups to the bipyridine core. One common method is the Grignard reaction, where 4,4’-dibromo-2,2’-bipyridine reacts with tricosylmagnesium bromide in the presence of a catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 4,4’-Ditricosyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Ditricosyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrobipyridine derivatives, and various substituted bipyridine compounds.

Mechanism of Action

The mechanism of action of 4,4’-Ditricosyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Ditricosyl-2,2’-bipyridine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to form stable complexes with metals. This makes it particularly valuable in applications requiring specific solubility and stability characteristics .

Properties

CAS No.

107020-46-2

Molecular Formula

C56H100N2

Molecular Weight

801.4 g/mol

IUPAC Name

4-tricosyl-2-(4-tricosylpyridin-2-yl)pyridine

InChI

InChI=1S/C56H100N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-53-47-49-57-55(51-53)56-52-54(48-50-58-56)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-52H,3-46H2,1-2H3

InChI Key

DTVJBRWKPCIWCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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